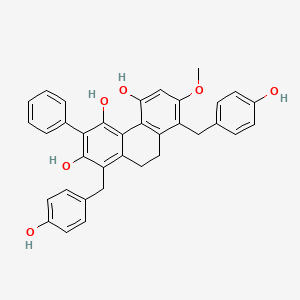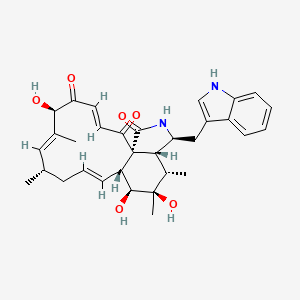
Chaetoglobosin Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetoglobosin Q is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Immunomodulatory Properties
Chaetoglobosin F, a cytochalasan-based alkaloid similar to Chaetoglobosin Q, has been studied for its immunomodulatory properties. It inhibits CpG-induced dendritic cell maturation and function, reducing the expression of surface molecules and production of cytokines and chemokines. This suggests potential applications in controlling autoimmune and/or inflammatory diseases (Hua et al., 2013).
Mass Spectrometry Analysis
Electrospray ionization tandem mass spectrometry has been used for the analysis of chaetoglobosins, offering fast and reliable methods for studying these compounds. This is crucial for understanding their structure and biological activities (Xu et al., 2012).
Anti-inflammatory and Antioxidant Effects
Chaetoglobosin Vb, another cytochalasan alkaloid, shows anti-inflammatory and antioxidant effects in lipopolysaccharide-induced RAW264.7 cells. This is achieved through modulation of the MAPK and NF-κB signaling pathways (Zhang et al., 2020).
Broad Biological Activities
Chaetoglobosins exhibit a range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities. This diverse range of actions makes them subjects of significant interest in various fields of research (Chen et al., 2020).
Antimicrofilament Activity and Cytotoxicity
Chaetoglobosin-542, isolated from a marine-derived fungus, showed antimicrofilament activity and was cytotoxic toward cancer cell lines. This highlights its potential application in cancer research (Christian et al., 2005).
Gene Regulation for Chaetoglobosin Biosynthesis
Studies on gene regulation in fungi producing chaetoglobosins have provided insights into the biosynthesis of these compounds. Manipulating gene expression can enhance the production of specific chaetoglobosins, which is crucial for their practical application (Xiang et al., 2021).
Improved Production Processes
Research has focused on improving the production of chaetoglobosin A, a compound with antimycotic, antiparasitic, and antitumor properties. Novel engineering strategies are being explored for higher yield strains, which is vital for commercial and biomedical applications (Zhao et al., 2022).
properties
Product Name |
Chaetoglobosin Q |
|---|---|
Molecular Formula |
C32H38N2O6 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(1R,3E,6R,7E,9S,11E,13R,14S,15R,16S,17R,18S)-6,14,15-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C32H38N2O6/c1-17-8-7-10-22-29(38)31(4,40)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(39)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37-38,40H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |
InChI Key |
GXXPQGPTEVHUTJ-VOXRAUTJSA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H]([C@]([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)(C)O)O |
Canonical SMILES |
CC1CC=CC2C(C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)(C)O)O |
synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



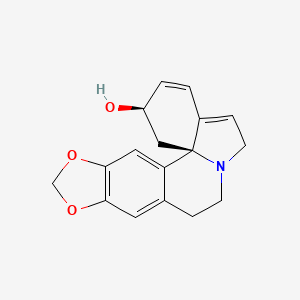
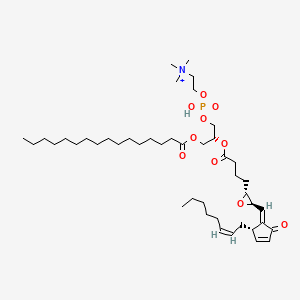
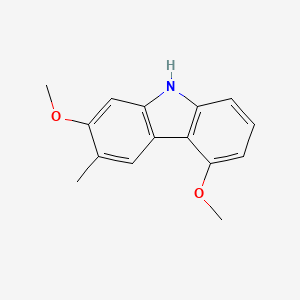
![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)
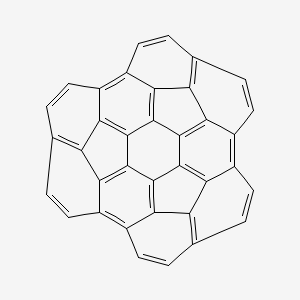
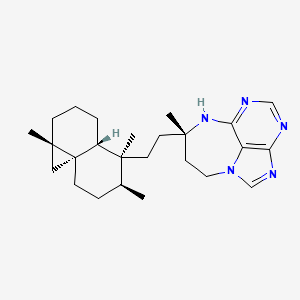

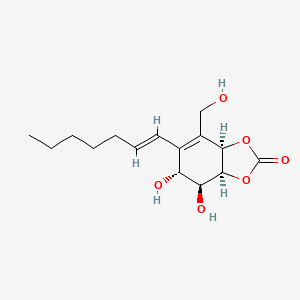
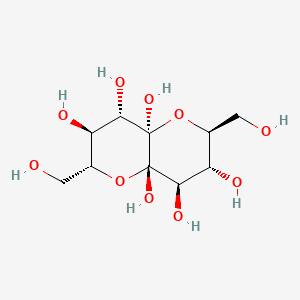
![2-({2-[4-(2H-1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl}(methyl)amino)acetic acid](/img/structure/B1246832.png)

